Phenthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUDJHXFNRLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042280 | |
| Record name | Phenthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |
| Record name | Phenthoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6635 | |
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Boiling Point |
70-80 °C at 2-5X10-5 mm Hg | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165-170 °C | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.226 @ 20 °C/4 °C | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |
| Record name | Phenthoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6635 | |
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| Record name | PHENTHOATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, CRYSTALLINE SOLID | |
CAS No. |
2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |
| Record name | Phenthoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenthoate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037 | |
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| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |
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| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |
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| Record name | d-Papthion | |
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| Record name | Phenthoate | |
| Source | EPA DSSTox | |
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| Record name | Phenthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |
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| Record name | PHENTHOATE | |
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| Record name | PHENTHOATE | |
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Melting Point |
17 TO 18 °C | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action and Biochemical Interactions of Phenthoate
Inhibition of Cholinesterase Enzymes
Phenthoate functions as an acetylcholinesterase (AChE) inhibitor. herts.ac.uk Organophosphorus compounds like this compound poison organisms by phosphorylating the AChE enzyme at nerve endings. epa.gov This action leads to a reduction in available AChE, causing an overstimulation of effector organs due to the accumulation of acetylcholine (B1216132) (ACh) at nerve endings. epa.gov AChE is crucial for the normal transmission of nerve impulses from nerve fibers to various cells, including smooth and skeletal muscle cells, secretory cells, and autonomic ganglia, as well as within the central nervous system (CNS). epa.gov
Acetylcholinesterase (AChE) Inhibition Dynamics
This compound's mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. nih.gov This inhibition leads to an excessive accumulation of acetylcholine at cholinergic synapses, resulting in an acute cholinergic syndrome. tandfonline.comresearchgate.net The oxon form of this compound, a key metabolite, is a potent inhibitor of AChE and contributes significantly to its toxicity. ontosight.ai The inhibition of AChE by organophosphates is effectively irreversible, in contrast to the reversible inhibition caused by N-methyl carbamates. oup.com Studies have shown a concomitant decrease in AChE activity and an increase in acetylcholine concentration in the brain following this compound treatment. nih.gov Recovery of normal AChE activity and ACh concentration can be a prolonged process, potentially taking up to 60 days in some organisms after cessation of exposure. nih.gov
Research indicates that red cell AChE activity can be severely inhibited by this compound. tandfonline.comtandfonline.com In studies involving this compound self-poisoning, median AChE activity on admission was found to be substantially lower compared to poisoning by other organophosphates like fenthion, profenofos, dimethoate (B1670662), and chlorpyrifos (B1668852). tandfonline.comtandfonline.com The effect of this compound on blood cholinesterase appears to be cumulative, with maximal levels reached towards the end of exposure. inchem.org
Butyrylcholinesterase (BuChE) Inhibition Studies
In addition to AChE, organophosphorus insecticides also inhibit butyrylcholinesterase (BuChE). nih.govtandfonline.com However, BuChE inhibition does not appear to result in the acute clinical features seen with AChE inhibition. nih.gov Studies on this compound poisoning have indicated relatively modest inhibition of BuChE compared to red cell AChE. tandfonline.comtandfonline.com Median BuChE activity at admission in this compound cases was similar to that in dimethoate poisoning and less inhibited than in cases involving chlorpyrifos, quinalphos, and fenthion. tandfonline.comtandfonline.com Reactivation of BuChE by oximes like pralidoxime (B1201516) chloride has been shown to be variable depending on the organophosphate ingested and the dose of the oxime, and this reactivation may not be sustained. tandfonline.comnih.gov
Comparative Enzymatic Inhibition Across Species
The sensitivity and response to this compound-induced cholinesterase inhibition can vary across different species. Studies on fish, such as the Indian major carp (B13450389) Labeo rohita and Anabas testudineus, have demonstrated significant AChE inhibition following exposure to this compound. nih.govresearchgate.netresearchgate.net The extent of AChE inhibition can differ in various tissues (brain, muscle, plasma, liver, and eyes) within the same species. oup.com Qualitative differences in AChE enzymatic activities among fish species are largely associated with individual exposure conditions. oup.com While AChE inhibition is a sensitive biomarker for organophosphate exposure in aquatic ecosystems, it does not always directly lead to mortality but can serve as an indicator of exposure to sublethal concentrations. oup.com
Molecular and Cellular Mechanisms of Toxicity
Beyond cholinesterase inhibition, this compound can induce toxicity through other molecular and cellular mechanisms.
Neurophysiological Disruptions
The primary neurophysiological disruption caused by this compound is a consequence of excessive acetylcholine accumulation due to AChE inhibition. tandfonline.com This leads to overstimulation of cholinergic receptors in the autonomic nervous system, neuromuscular junction, and central nervous system, manifesting as a cholinergic crisis. epa.govtandfonline.com Symptoms can include muscle twitching, weakness, paralysis, and respiratory depression. epa.gov In the CNS, high ACh concentrations can result in sensory and behavioral disturbances and incoordination. epa.gov While acute organophosphate poisoning is primarily linked to AChE inhibition, some organophosphates have been implicated in causing delayed neuropathy, although this is not a universal effect across the class. epa.gov
Impact on Cellular Metabolism and Energy Homeostasis
This compound exposure has been shown to impact cellular metabolism and energy homeostasis. Studies on fish exposed to this compound have observed a reduction in total protein content and depletion of glycogen (B147801) levels in various tissues, including liver, muscle, kidney, brain, gill, and gut. researchgate.netresearchgate.net This depletion of energy sources may be an attempt by the organism to cope with the stress induced by the pesticide. researchgate.netresearchgate.net Alterations in enzyme activities involved in carbohydrate metabolism, such as elevated lactate (B86563) dehydrogenase (LDH) activity and decreased succinate (B1194679) dehydrogenase (SDH) activity, have also been reported in fish exposed to this compound. ijcrt.org Elevated LDH activity suggests a shift towards anaerobic respiration to meet energy demands when aerobic oxidation is reduced. ijcrt.org Decreased SDH activity may indicate a depletion in oxidative metabolism at the mitochondrial level and inhibited entry of intermediates into the citric acid cycle. ijcrt.org this compound can also affect lipid metabolism, leading to decreased total lipid levels and elevated levels of free fatty acids. nih.gov These metabolic disturbances collectively point towards a disruption of cellular energy balance under this compound stress.
Oxidative Stress Induction and Antioxidant Enzyme Responses
This compound has been shown to induce oxidative stress in biological systems. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system's antioxidant defenses to neutralize them nih.gov. Studies have investigated the effects of this compound on various antioxidant enzymes, which are crucial in mitigating the damage caused by ROS nih.govresearchgate.net.
Research on isolated mouse hepatocytes treated with this compound demonstrated an increase in markers of oxidative stress, such as lipid peroxidation (LPO) and nitric oxide (NO) levels researchgate.net. Concurrently, the levels and activities of several antioxidant enzymes were decreased researchgate.net. These included superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), gamma glutamyl transferase, and glutathione-S-transferase researchgate.net. Non-enzymatic antioxidants like reduced glutathione (GSH) and ferric reducing antioxidant power (FRAP) were also diminished in this compound-treated hepatocytes researchgate.net. These findings suggest that this compound-induced cytotoxicity is mediated, at least in part, by increased free radical formation and a reduction in antioxidant capacity researchgate.net.
However, the response of antioxidant enzymes to pesticide exposure can vary. Some studies indicate that chronic exposure to organophosphate pesticides can lead to a stimulation of antioxidant enzymes as a protective mechanism scielo.org.co. For instance, chronic exposure to certain organophosphates has been associated with increased activity of catalase, SOD, and lipid peroxidation in erythrocytes scielo.org.co. This highlights the complex and context-dependent nature of the interaction between this compound and the antioxidant defense system.
In a study on the marine dinoflagellate Prorocentrum lima, this compound treatment significantly reduced oxidative stress nih.gov. This suggests that the effects of this compound on oxidative stress can be species-specific and may depend on the organism's metabolic pathways and defense mechanisms nih.gov.
Interaction with Biological Systems
Interaction with Biological Systems
Synergistic and Potentiating Effects of Impurities and Co-contaminants
The biological effects of this compound, particularly its toxicity, can be significantly altered by the presence of impurities in technical formulations and by co-contaminants smolecule.cominchem.orgechemi.compic.intresearchgate.net. Impurities commonly found in technical grade this compound can potentiate its toxicity inchem.orgechemi.compic.intmsdvetmanual.com.
Studies have shown that the acute toxicity of this compound can change substantially with varying levels of impurities inchem.orgpic.int. For example, a highly purified technical sample (98.5%) had a significantly higher oral LD50 in rats compared to samples with higher impurity content inchem.orgpic.int.
Two impurities, O,S,S-trimethyl phosphorodithioate (B1214789) (TMPDT) and O,O,S-trimethyl phosphorothioate (B77711) (TMPT), have been identified as particularly active in potentiating the oral LD50 of this compound in rats inchem.orgpic.int. These impurities are thought to exert their potentiating effect by inhibiting carboxylesterases, enzymes responsible for the detoxification of this compound through hydrolysis inchem.orgechemi.compic.intnih.govresearchgate.net. In vitro studies have shown that the presence of TMPDT and TMPT significantly diminishes the rate of hydrolysis of this compound to this compound acid, its primary detoxification product inchem.orgechemi.comnih.gov. TMPDT was found to be superior to TMPT in inhibiting rat liver carboxylesterase activity echemi.comnih.gov.
The potentiation of toxicity by impurities highlights the importance of considering the composition of technical grade pesticides in assessing their biological impact researchgate.net.
Enantioselective Biological Interactions
This compound is a chiral compound, meaning it exists as a pair of enantiomers (stereoisomers that are non-superimposable mirror images of each other) researchgate.netdoi.orgresearchgate.netnih.govgoogle.compnas.org. These enantiomers, despite having identical physicochemical properties, can exhibit different biological activities, behavior, and toxicity researchgate.netdoi.orgresearchgate.netnih.govpnas.org. The biological systems they interact with are often enantioselective pnas.org.
Studies have demonstrated enantioselective toxicity for this compound, where its different stereoisomers show varying degrees of inhibition on acetylcholinesterase smolecule.com. The insecticidal activity of this compound also exhibits a stereoselective feature researchgate.net. Research indicates that the R-(-)-enantiomer of this compound has a stronger inhibitory effect on acetylcholinesterase activity compared to the S-(+)-enantiomer doi.org. Some sources suggest the R-phenthoate enantiomer has better insecticidal activity, differing by 2-5 times compared to the S-phenthoate enantiomer google.com.
The enantioselective behavior of this compound extends to its environmental degradation. For instance, studies on the degradation of this compound in soil have shown enantioselectivity researchgate.net. In alkaline soils, the (+)-enantiomer has been observed to degrade faster than the (-)-enantiomer, while little to no enantioselectivity was noted in acidic soil researchgate.net. Similarly, in citrus, the (-)-phenthoate enantiomer degraded faster than its antipode, leading to the relative accumulation of (+)-phenthoate researchgate.net.
The differing biological activities and environmental fates of this compound enantiomers underscore the need for enantioselective analysis and evaluation to accurately assess its environmental risk and biological impact researchgate.netresearchgate.netnih.govpnas.org.
Metabolism and Biotransformation Pathways of Phenthoate
Oxidative Metabolism
Oxidative metabolism is a key pathway in the biotransformation of phenthoate, primarily involving the conversion of the thiono group (P=S) to an oxon group (P=O).
Formation of this compound Oxon
The formation of this compound oxon is a significant oxidative metabolic step. This conversion, also known as oxidative desulfuration, results in a metabolite that is generally more potent as an acetylcholinesterase inhibitor than the parent compound. chemicalbook.comontosight.ai this compound oxon has been detected as a principal photoproduct of this compound degradation under sunlight. chemicalbook.com In plants, oxidation to the thiophosphate (oxon) is observed, followed by hydrolysis. nih.govpic.int While this compound oxon is a key metabolite, studies in mammals suggest that little or none of the activated metabolite can be detected, indicating that degradative pathways may be predominant in these species. chemicalbook.com
Role of Cytochrome P450 Systems
Cytochrome P450 (CYP450) systems play a crucial role in the oxidative metabolism of many organophosphorus compounds, including this compound. These enzymes are involved in the conversion of this compound to its oxon analog. tandfonline.comtandfonline.com This enzymatic transformation is a critical step in the bioactivation of this compound, leading to the formation of a more potent anticholinesterase agent. Studies indicate that this compound is metabolized by cytochrome P450 systems to this compound oxon, as well as other metabolites like demethyl this compound oxon acid, demethyl this compound acid, O,O-dimethyl phosphorothioic acid, and phosphorothioic acid in mammals. tandfonline.comtandfonline.com
Hydrolytic Degradation Mechanisms
Hydrolytic degradation is another major pathway for this compound biotransformation, leading to the cleavage of various bonds within the molecule and the formation of less toxic metabolites.
Cleavage of Carboethoxy Moiety
Hydrolysis of the carboethoxy moiety is a primary degradation route for this compound. chemicalbook.comsmolecule.com This process yields this compound acid, which is considered a major and non-toxic metabolite. chemicalbook.comnih.govsmolecule.comtandfonline.com Studies have shown that the carboethoxy group is the most susceptible part of the this compound molecule to hydrolysis, particularly under neutral and alkaline conditions. chemicalbook.comepa.gov Enzymes like carboxylesterases, found in the liver and plasma of mammals, are significantly involved in catalyzing the hydrolysis of this compound to this compound acid. tandfonline.com
Demethylation Pathways
Demethylation, involving the cleavage of the P-O-Me linkage, is another observed metabolic pathway for this compound. chemicalbook.comsmolecule.com This process results in the formation of desmethylthis compound. chemicalbook.comsmolecule.com Demethylation can occur in various organisms and contributes to the detoxification of the compound by removing methyl groups attached to the phosphorus atom. O-demethylated metabolites, such as O-demethylated acid and O-demethylated oxon acid, have been identified as major urinary metabolites in some species. echemi.com
The table below summarizes some of the key metabolites of this compound and their formation pathways:
| Metabolite | Formation Pathway(s) |
| This compound Oxon | Oxidative Desulfuration (P=S to P=O) |
| This compound Acid | Hydrolysis of Carboethoxy Moiety |
| Desmethylthis compound | Demethylation (Cleavage of P-O-Me) |
| O,O-Dimethyl Phosphorothioate (B77711) | P-S Bond Cleavage |
| O,O-Dimethyl Phosphorodithioate (B1214789) | C-S Bond Cleavage |
| Ethyl Mandelate | C-S Bond Cleavage |
| O-demethylated acid | Demethylation and Hydrolysis |
| O-demethylated oxon acid | Demethylation, Oxidation, and Hydrolysis |
This table provides a simplified overview, and the actual metabolic profile can be more complex, involving a variety of intermediate and further degradation products depending on the organism and conditions.
Conjugation and Detoxification Processes
The metabolism of organophosphorus insecticides like this compound often involves conjugation and detoxification processes that convert the parent compound into more water-soluble and less toxic metabolites. These reactions are crucial for eliminating the pesticide from the organism. Metabolism occurs principally through oxidation, hydrolysis by esterases, and by the transfer of portions of the molecule to glutathione (B108866). fishersci.be Phase II reactions, such as conjugation, involve the addition of hydrophilic molecules to metabolites, increasing their solubility and promoting excretion. herts.ac.uk
Role of Carboxylesterases
Carboxylesterases play a significant role in the detoxification of this compound through hydrolysis. This compound is rapidly hydrolyzed by carboxylesterases found in rat liver and plasma, leading to the formation of this compound acid, a less toxic metabolite. nih.govnih.gov This hydrolysis reaction is considered a major detoxification pathway for this compound. nih.gov Studies in pulmonary alveolar macrophages (PAM) of rats have shown that these enzymes are capable of hydrolyzing this compound at a faster rate compared to malathion (B1675926), suggesting a role in detoxifying inhaled this compound. fishersci.cafishersci.pt The activity of carboxylesterases can be inhibited by impurities present in technical grade this compound, such as O,S,S-trimethyl phosphorodithioate (TMPDT) and O,O,S-trimethyl phosphorothioate (TMPT), which can diminish the formation of this compound acid. nih.gov Carboxylesterases are part of the serine hydrolase superfamily and are involved in the metabolism of various xenobiotics, including pesticides. fishersci.caciteab.com
Glutathione Transferase Involvement
Glutathione transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of endogenous and xenobiotic compounds by catalyzing the conjugation of glutathione to these substances. citeab.comnih.govwikipedia.org This conjugation typically increases the water solubility of the compounds, facilitating their excretion. In the context of organophosphates, GSTs can catalyze conjugation reactions via O-dealkylation or O-dearylation pathways. nih.gov While the primary detoxification of this compound is often attributed to carboxylesterase-mediated hydrolysis, glutathione transferases may also play a role, particularly in the degradation of the activated oxon form, this compound oxon. If this compound oxon is formed, it may be rapidly degraded by carboxylesterase or glutathione transferase. nih.govwikidata.org
Glutathione Reductase Activity in Degradation
Glutathione reductase (GR; EC 1.6.4.2), an enzyme known for reducing oxidized glutathione (GSSG) to reduced glutathione (GSH) in the presence of NADPH, has also been shown to be involved in the degradation of this compound. Current time information in Oxfordshire, GB.fishersci.se Research in wheat germ demonstrated that GR originating from wheat could degrade this compound. Current time information in Oxfordshire, GB.fishersci.sefishersci.nl This degradation process is dependent on the presence of NADPH. Current time information in Oxfordshire, GB. It is suggested that GR acts on specific structural features of this compound, including the S=P-S bond and the branch structure bonded with the sulfur atom. fishersci.se
Metabolite Identification and Characterization
The metabolism of this compound leads to the formation of various primary and secondary metabolites through processes such as oxidation and hydrolysis. tandfonline.com These metabolites have been identified and characterized in different organisms and environmental matrices.
Primary and Secondary Metabolites
This compound undergoes rapid metabolism, resulting in the formation of several metabolites. nih.govtandfonline.com In mammals, the metabolic sequence involves both oxidative and hydrolytic degradation. tandfonline.com The primary urinary metabolite excreted in rats is this compound acid. nih.gov Studies in mice have identified major urinary metabolites including the O-demethylated acid, the O-demethylated oxon acid, and dimethyl phosphorodithionate. nih.gov In cows, urinary metabolites identified were this compound acid and desmethyl this compound acid. tandfonline.com
In plants, the metabolism of this compound involves oxidation to the phosphorothioate (this compound oxon) followed by hydrolysis. fishersci.be Identified metabolites in plants such as cabbage seedlings, pears, and olives include this compound oxon, mandelic acid, bis-alpha-carbethoxy-benzyl disulphide, this compound acid, desmethyl this compound, O,O-dimethyl phosphorodithioic acid, O,O-dimethyl phosphorothioic acid, dimethyl phosphoric acid, and phosphoric acid. tandfonline.com The amounts and proportions of these metabolites can vary depending on the crop and the time elapsed since application. tandfonline.com In citrus peel, conjugated metabolites such as ethyl mandelate, mandelic acid, desmethyl this compound, and this compound acid have been identified. tandfonline.com
In human poisoning cases, metabolites detected in plasma and urine included this compound acid, demethyl this compound, demethyl this compound oxon acid, demethyl this compound S-isomer, and demethyl this compound acid S-isomer. nih.govwikidata.org this compound is also metabolized by cytochrome P450 systems in mammals to products including this compound oxon, demethyl this compound oxon acid, demethyl this compound acid, O,O-dimethyl phosphorothioic acid, and phosphorothioic acid. wikipedia.orgwikipedia.org Photodegradation can also contribute to the formation of this compound oxon, particularly on surface deposits. fishersci.be
Table 1 provides a summary of some identified metabolites of this compound.
| Metabolite Name | Detection Matrix (Examples) | Type of Reaction (Examples) |
| This compound acid | Rat urine, Cow urine, Plants, Human, Citrus | Hydrolysis |
| This compound oxon | Plants, Human | Oxidation, Photodegradation |
| Desmethyl this compound | Cow urine, Plants, Human | O-demethylation |
| Desmethyl this compound acid | Cow urine, Human | O-demethylation, Hydrolysis |
| Demethyl this compound oxon acid | Mouse urine, Human | Oxidation, O-demethylation, Hydrolysis |
| Mandelic acid | Plants, Citrus | Cleavage, Further metabolism |
| Bis-alpha-carbethoxy-benzyl disulphide | Plants | - |
| O,O-dimethyl phosphorodithioic acid | Mouse urine, Plants | Cleavage |
| O,O-dimethyl phosphorothioic acid | Plants, Human | Oxidation, Cleavage |
| Dimethyl phosphoric acid | Plants | Further metabolism |
| Phosphoric acid | Plants, Human | Further metabolism |
| Ethyl mandelate | Citrus | Conjugation |
| Demethyl this compound S-isomer | Human | Stereoselective metabolism? |
| Demethyl this compound acid S-isomer | Human | Stereoselective metabolism? |
Stereoselective Metabolism of Enantiomers
This compound is a chiral compound, existing as a pair of enantiomers. nih.govfishersci.comwikidata.org These enantiomers can exhibit differences in their degradation behavior and biological activity. fishersci.comwikidata.org Studies investigating the stereoselective degradation of this compound enantiomers have been conducted in various matrices, including citrus. In field trials with citrus, the (-)-phenthoate enantiomer was observed to degrade faster than its antipode, (+)-phenthoate. nih.govfishersci.comwikidata.org This differential degradation rate resulted in the relative accumulation of the (+)-phenthoate enantiomer. nih.govfishersci.comwikidata.org The stereoselective metabolism of chiral pesticides is an important aspect to consider as enantiomers can have different toxicokinetics and toxicodynamics. nih.govfishersci.comwikidata.org
Comparative Metabolic Fate Across Organisms
The metabolism and biotransformation of this compound exhibit similarities and differences when comparing mammalian, plant, and insect systems. The primary metabolic reactions generally involve oxidation and hydrolysis, characteristic of organophosphorus compounds. inchem.orgpic.intchemicalbook.comneptjournal.com
Mammalian Metabolism Studies
In mammals, this compound is metabolized rapidly, with a significant portion of the degraded products excreted, primarily in urine. inchem.org Studies in mice indicate that the major portion of the molecule is degraded within 24 hours of administration, with products appearing in the urine. inchem.org The metabolic sequence in mammals appears consistent with that observed for other organophosphorus compounds, involving both oxidative and hydrolytic degradation. inchem.org
Research in mice has identified major urinary metabolites at a dosage of 30 mg/kg, including the O-demethylated acid (25.8%), the O-demethylated oxon acid (18.4%), and dimethyl phosphorodithionate (16.9%). nih.govsmolecule.com The initial product of P-S cleavage is further metabolized into corresponding sulfide, mandelic acid, and S-methylated derivatives. nih.govsmolecule.com
Studies in cows administered a daily dose of 20 mg/kg for eight days revealed this compound acid and desmethyl this compound acid as identified urinary metabolites. inchem.org No other metabolic products were identified in this study. inchem.org
In rats, oral administration of this compound at 100 mg/kg resulted in metabolism primarily through carboethoxy ester hydrolysis and cleavage of the P-O and C-S bonds, yielding at least six metabolites. nih.gov The main urinary metabolite excreted was this compound acid. nih.gov Coadministration with O,S,S-trimethyl phosphorodithioate (OSS-Me) altered the metabolic profile, reducing the carboxylesterase-catalyzed production of this compound acid, suggesting inhibition of this detoxification pathway. nih.gov
The oxidation of this compound to its oxon analog, this compound oxon, is a significant metabolic step in mammals, catalyzed by cytochrome P450 systems. neptjournal.comtandfonline.com Other metabolites identified in mammals include demethyl this compound oxon acid, demethyl this compound acid, O,O-dimethyl phosphorothioic acid, and phosphorothioic acid metabolites. tandfonline.com While this compound oxon is the inhibiting agent responsible for anticholinesterase activity, it is often detected in only insignificant amounts in mammals, being rapidly metabolized or binding to the target enzyme. tandfonline.comcabidigitallibrary.org
| Mammalian Species | Major Metabolic Pathways | Key Metabolites Identified |
| Mouse | Oxidative and Hydrolytic Degradation | O-demethylated acid, O-demethylated oxon acid, Dimethyl phosphorodithionate, Mandelic acid |
| Cow | Hydrolytic Degradation | This compound acid, Desmethyl this compound acid |
| Rat | Carboethoxy ester hydrolysis, P-O/C-S cleavage | This compound acid |
| General Mammalian | Oxidation (P=S to P=O), Hydrolysis | This compound oxon, Demethyl this compound oxon acid, Demethyl this compound acid |
Insect Metabolism Investigations
This compound metabolism has also been investigated in insects, such as the white mouse and house flies. cabidigitallibrary.org Similar detoxication products were produced in house flies as in mice, but substantial amounts of this compound oxon were also found in flies. cabidigitallibrary.org The difference in the accumulation of the oxon is considered a key factor contributing to the difference in toxicity of this compound between insects and mammals. cabidigitallibrary.org
The metabolism of this compound in the diamondback moth appears to be similar to that in plants and house flies. ndl.go.jp The diamondback moth is capable of degrading this compound, including through hydrolysis of the carboethoxy moiety. ndl.go.jp
Insect metabolism of organophosphorus compounds generally involves phase I reactions like oxidation and hydrolysis, followed by phase II reactions where metabolites are conjugated with hydrophilic groups for excretion. neptjournal.com Oxidative desulfuration of the thion group (P=S) to the oxon group (P=O) is a common activation pathway in both mammals and insects. chemicalbook.comneptjournal.com However, the extent of oxon accumulation can differ significantly between species, influencing toxicity. cabidigitallibrary.org
Enzymes such as carboxylesterases and monooxygenases (like cytochrome P450) play roles in the metabolism of this compound in insects, contributing to detoxification or activation pathways. researchgate.net
| Insect Species | Key Metabolic Pathways | Key Metabolites Identified |
| House Fly | Oxidative and Hydrolytic Degradation | This compound oxon (substantial amounts), Detoxication products similar to mice |
| Diamondback Moth | Hydrolysis of carboethoxy moiety, Degradation | Similar metabolites to plants and house flies |
| General Insects | Oxidation (P=S to P=O), Hydrolysis | This compound oxon, Hydrolytic products |
Environmental Fate and Degradation Dynamics of Phenthoate
Abiotic Degradation Processes
Abiotic processes, including hydrolysis, photodegradation, and volatilization, play a significant role in the transformation and dissipation of phenthoate in the environment.
Hydrolysis in Aqueous Solutions
Hydrolysis is a key abiotic degradation pathway for this compound in water. The rate of hydrolysis is influenced by pH. Studies indicate that this compound is fairly stable in water at certain pH values, with 45%, 21%, and 22% of its initial amount remaining after 28 days at pH 6, 7, and 8, respectively. inchem.org The half-life of this compound due to hydrolysis is approximately 12 days at pH 8.0. inchem.orgechemi.com
The hydrolysis of this compound yields several products. This compound acid is observed as a major hydrolysis product, present in the greatest amounts (30-55%) irrespective of pH. inchem.org The hydrolysis of the carbonyletoxy moiety appears to be fastest at pH 8.0. inchem.org Desmethyl this compound is another prominent hydrolysis product, with its formation rate being fastest at pH 6. inchem.org this compound oxon was not detected in significant amounts during hydrolysis studies. inchem.org
Estimated base-catalyzed hydrolysis half-lives for this compound are approximately 2.4 years at pH 8 and 24 years at pH 7. echemi.comrayfull.com
Photodegradation Mechanisms and Products
Photodegradation, driven by light energy, contributes to the breakdown of this compound, particularly in surface waters and on plant surfaces. Photochemical reactions can occur through direct or indirect photolysis. In direct photolysis, pesticide molecules absorb light energy and are transformed. nih.gov
Studies on the photodegradation of 14C-phenthoate in distilled water (pH 7.0 ± 0.5) using a medium-pressure mercury lamp showed that approximately 50% of this compound degraded after 5 to 8 hours of irradiation. inchem.org Photodegradation can lead to the conversion of the P=S group to a P=O group, forming this compound oxon. echemi.com The half-life for this photochemical conversion by sunlight is reported to be 11 minutes. echemi.comrayfull.com
Identified photodegradation products of this compound include desmethyl this compound, mandelic acid, bis-[(alpha-carboxy)benzyl]-disulphide, bis-[alpha-(carbethoxy)benzyl]disulphide, and O,O-dimethyl phosphorothioic acid. inchem.org Elevated temperatures may accelerate the formation and disappearance of this compound oxon. inchem.org The degradation products found on glass plates exposed to sunlight and air, or on citrus leaves and fruits, are essentially similar to those observed in water. inchem.org
Volatilization Kinetics
Volatilization is the process by which a substance moves from a solid or liquid phase into the gas phase. The potential for volatilization is related to a compound's vapor pressure and Henry's Law constant.
The Henry's Law constant for this compound is estimated to be 5.48 x 10-9 atm-cu m/mole, calculated from its vapor pressure (2.6 x 10-6 mm Hg) and water solubility (200 mg/l). echemi.comnih.gov This value suggests that this compound is essentially nonvolatile from water surfaces. echemi.comrayfull.comnih.gov
Based on its vapor pressure and Henry's Law constant, volatilization of this compound from water, and from dry and moist soil surfaces, is generally not expected to be a significant fate process. echemi.comnih.gov However, some sources suggest that volatilization may occur from dry soil surfaces based on its experimental vapor pressure. echemi.comrayfull.com Vapor-phase this compound in the atmosphere is subject to degradation by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 5 hours. echemi.comrayfull.com
Biotic Degradation in Environmental Compartments
Biotic degradation, primarily mediated by microorganisms, is an important process influencing the persistence of this compound in soil and water.
Degradation in Soil Ecosystems
This compound undergoes degradation in soil ecosystems through a combination of biological and possibly chemical processes. Conditions that favor microbial activity, such as adequate moisture and warm temperatures, can make soil type of secondary importance for this compound degradation. inchem.org
Under aerobic conditions and at low concentrations, this compound acid, a degradation product, can undergo extensive microbiological degradation, including mineralization to CO2. inchem.org However, at higher concentrations (e.g., 100 mg/kg) or under anaerobic conditions, it may degrade via first-order kinetics, likely through simple hydrolysis. inchem.org
Soil biodegradation studies have indicated that biodegradation in soil can occur within 30-75 days. echemi.comrayfull.com
Soil Half-life Studies
The persistence of this compound in soil is often described by its half-life. Field studies have determined the half-life of this compound in soil to be approximately 35 days. echemi.comrayfull.com
Laboratory studies have also investigated this compound dissipation in soil. In one study, this compound dissipated rapidly in soil with a first-order half-life of 77.0 hours (3.2 days) under laboratory conditions (25°C in the dark). researchgate.netsnu.ac.kr The dissipation curve followed a first-order kinetic model. researchgate.net
Maximum this compound concentrations in field soil samples taken from under treated orange trees were observed at the drip-line near the surface (0-6 cm depth) on the third day after treatment (1 mg/kg). inchem.org This concentration decreased to 0.12 mg/kg after 28 days. inchem.org this compound oxon was not detectable in these field soil samples. inchem.org
Soil Dissipation Half-lives of this compound
| Study Type | Half-life | Conditions | Source |
| Field | ~35 days | Not specified | echemi.comrayfull.com |
| Laboratory | 3.2 days (77 hrs) | 25°C, dark | researchgate.netsnu.ac.kr |
| Soil Type | ks (per day) | Source |
| Clay | 0.0141 | echemi.com |
| Silt Clay | 0.0156 | echemi.com |
| Sandy Loam | 0.0229 | echemi.com |
| Fine Loamy Sand | 0.2865 | echemi.com |
This compound Residues in Field Soil (Orange Trees)
| Time After Treatment | Depth (cm) | Maximum Concentration (mg/kg) | Mean Residue (mg/kg) (0-6 cm) | Source |
| 3 days | 0-6 | 1 | - | inchem.org |
| 3 days | 6-12 | 0.68 | - | inchem.org |
| 28 days | 0-6 | - | 0.12 | inchem.org |
Enantioselective Degradation in Diverse Soil Types
This compound is a chiral organophosphate pesticide, meaning it exists as a pair of enantiomers that can exhibit different behaviors in the environment, including varying degradation rates and biological activities. doi.orgsci-hub.seresearchgate.net Studies have investigated the enantioselective degradation of this compound in different soil types. High enantioselectivity has been observed in alkaline soils, where the (+)-enantiomer degrades faster than the (-)-enantiomer. researchgate.netnih.gov Conversely, little to no enantioselectivity was noted in acidic soil. researchgate.netnih.gov This suggests that soil pH plays a significant role in the stereoselective degradation of this compound enantiomers. Research indicates that enantiomerization of this compound in soil may be influenced by the presence of water and is pH-dependent. clemson.edu
Degradation in Aquatic Systems
This compound undergoes degradation in aquatic systems through processes such as hydrolysis and photolysis. pic.int It is considered fairly stable in water under neutral and acidic conditions. chemicalbook.comsmolecule.com However, its degradation rate increases under alkaline conditions. chemicalbook.comsmolecule.com At pH 8.0, this compound has a reported half-life of approximately 12 days in buffered water. chemicalbook.cominchem.orgnih.govnih.gov The primary hydrolysis product observed across different pH values is this compound carboxylic acid, indicating that the carboethoxy moiety is the most susceptible part of the molecule to hydrolysis. chemicalbook.com Other hydrolysis pathways include demethylation, P-S bond cleavage, and C-S bond cleavage, leading to products such as desmethylthis compound, O,O-dimethyl phosphorothioate (B77711), ethyl mercaptophenylacetate, and ethyl mandelate. chemicalbook.com Photodegradation also contributes to this compound's breakdown in water, with this compound oxon identified as a principal photoproduct. chemicalbook.comnih.gov
Microbial Contributions to Degradation
Microorganisms play a crucial role in the degradation of this compound in soil. This compound is rapidly degraded by heat-labile soil enzymes, which convert it to this compound acid under both aerobic and anaerobic conditions. inchem.org Under aerobic conditions and at low concentrations, this compound acid undergoes extensive microbiological degradation, with up to 50% mineralized to CO2. inchem.org At higher concentrations (e.g., 100 mg/kg) or under anaerobic conditions, degradation appears to follow first-order kinetics, likely due to simple hydrolysis rather than microbial activity. inchem.org Conditions favoring microbial activity, such as adequate moisture and warm temperatures, can make soil type of secondary importance for this compound degradation. pic.intinchem.org While a Japanese MITI biodegradation test suggested that this compound is not expected to be an important fate process in soil or water, other soil biodegradation studies have shown that degradation can occur within 30-75 days. echemi.comrayfull.comrayfull.com Soil microorganisms, including bacteria and fungi, are known to be involved in the biodegradation of organophosphorus pesticides. academicjournals.orgnih.gov
Environmental Transport and Partitioning
The movement and distribution of this compound in the environment are influenced by its interaction with soil and sediment, as well as its potential for leaching.
Adsorption and Desorption in Soil and Sediment
If released to soil, this compound is expected to have slight mobility. echemi.comrayfull.comrayfull.com The estimated Koc value suggests slight mobility in soil. echemi.com this compound and its metabolites show moderate mobility in soil, with the majority of the residue typically remaining in the upper 15 cm. inchem.org In leaching experiments using various soil types (sandy soil, silt loam, sandy loam, clay loam), the upper 15 cm retained a significant percentage of both this compound and its metabolites. inchem.org For sandy soil, 72.3% of this compound and 85.7% of metabolites were found in the upper 15 cm, while other soil types retained even higher percentages. inchem.org If released to water, this compound would adsorb to suspended solids and sediment. rayfull.com
Leaching Potential in Agricultural Settings
Based on calculated indices, this compound has a low leaching potential. herts.ac.uk The GUS leaching potential index for this compound is reported as 1.54, indicating low leachability. herts.ac.uk While this compound generally shows slight to moderate mobility in soil, the majority of residues tend to remain in the upper soil layers. inchem.orgechemi.comrayfull.com Studies on the mobility of this compound and its soil metabolites through leaching experiments support this, with most residues being contained within the upper 15 cm of soil columns. inchem.org
Ecotoxicological Impact of Phenthoate
Aquatic Organism Toxicity
Phenthoate is classified as very toxic to aquatic life, with potential for long-lasting effects rayfull.comlgcstandards.comcpachem.com. Its presence in water bodies, stemming from agricultural runoff and industrial discharges, can cause significant damage to aquatic ecosystems zenodo.orgbiolifejournals.comfisheriesjournal.comijirset.com.
Assessment of Acute Toxicity in Fish Species
Acute toxicity tests are commonly employed to rapidly estimate the concentrations of a chemical that cause direct, irreversible harm to aquatic organisms fisheriesjournal.com. The median lethal concentration (LC50) is a standard metric representing the concentration at which 50% of the test organisms die within a specified exposure period fisheriesjournal.com.
Studies on the acute toxicity of this compound to freshwater fish have reported varying LC50 values depending on the fish species and exposure duration. For the Indian major carp (B13450389) Labeo rohita, acute toxicity tests using this compound 50% EC formulation determined LC50 values of 3.0 mg/L for 24 hours, 2.6 mg/L for 48 hours, 2.3 mg/L for 72 hours, and 2.1 mg/L for 96 hours researchgate.nethakon-art.comfisheriesjournal.com. The 96-hour LC50 for L. rohita has consistently been reported around 2.1 mg/L researchgate.netzenodo.orgbiolifejournals.com.
For Barilius vagra, the 48-hour LC50 of this compound was determined to be 0.386 ppm (equivalent to mg/L) pensoft.net. In Cyprinidae species, the acute 96-hour LC50 is reported to be 2.5 mg/L rayfull.com and > 2.5 mg/L herts.ac.uk. Another safety data sheet indicates a 96-hour LC50 of 0.005 mg/L for fish, suggesting a potentially higher toxicity depending on the specific test conditions or fish species lgcstandards.com. Another source lists LC50 fish 2. 2.9 mg/l simonisbv.nl.
Generally, the LC50 value of this compound decreases as the exposure period increases, indicating that longer exposure to lower concentrations can still be lethal fisheriesjournal.com. The mortality rate in fish also increases with increasing concentrations of the pesticide fisheriesjournal.com.
During acute exposure to this compound, fish have exhibited behavioral alterations, including erratic swimming, which indicates a loss of physiological equilibrium, and decreased opercular movement fisheriesjournal.com. These behavioral changes may be linked to the inhibition of acetylcholinesterase, an enzyme targeted by organophosphate pesticides fisheriesjournal.com.
Here is a summary of acute toxicity data for this compound in fish:
| Species | Formulation | Exposure Time | LC50 (mg/L) | Source |
| Labeo roita | 50% EC | 24 hours | 3.0 | researchgate.netfisheriesjournal.com |
| Labeo roita | 50% EC | 48 hours | 2.6 | researchgate.netfisheriesjournal.com |
| Labeo roita | 50% EC | 72 hours | 2.3 | researchgate.netfisheriesjournal.com |
| Labeo roita | 50% EC | 96 hours | 2.1 | researchgate.netzenodo.orgbiolifejournals.comhakon-art.comfisheriesjournal.com |
| Barilius vagra | Technical | 48 hours | 0.386 | pensoft.net |
| Cyprinidae spp. | Technical | 96 hours | > 2.5 | herts.ac.uk |
| Cyprinidae spp. | Technical | 96 hours | 2.5 | rayfull.com |
| Fish | Unknown | 96 hours | 0.005 | lgcstandards.com |
| Fish | Tech. min 92% | 96 hours | 2.9 | simonisbv.nl |
Sublethal Effects on Fish Physiology and Biochemistry
Exposure to sublethal concentrations of this compound, while not immediately fatal, can induce significant physiological and biochemical changes in fish ijsr.netresearchgate.net. These effects represent the organism's stress response and attempts to adapt to the toxic environment iosrjournals.org. Sublethal this compound exposure has been shown to affect vital organs such as the liver, gill, and muscle researchgate.netiosrjournals.org.
Protein metabolism is significantly impacted by this compound exposure in fish. Studies have consistently shown a decrease in total protein levels in the tissues of fish exposed to sublethal concentrations of this compound zenodo.orgbiolifejournals.comhakon-art.compensoft.netnih.gov. This reduction in protein content is often accompanied by an increase in the levels of free amino acids in the tissues pensoft.netnih.gov.
The observed decrease in total protein and corresponding increase in free amino acids suggest enhanced proteolytic activity, which is the breakdown of proteins into amino acids pensoft.net. This process may serve as a mechanism to mobilize energy reserves or provide substrates for the synthesis of essential molecules needed to cope with the stress induced by the pesticide pensoft.net.
Research on Labeo rohita exposed to sublethal concentrations of this compound demonstrated that the extent of protein degradation varied among different tissues and with the duration of exposure zenodo.orgbiolifejournals.com. For instance, after 1 day of sublethal exposure, the maximum percentage of protein degradation in L. rohita was observed in the liver (11.76%), while the minimum was in the gut (7.62%) zenodo.orgbiolifejournals.com. After 4 days, the liver again showed the maximum degradation (13.64%), with the brain showing the minimum (8.04%) zenodo.orgbiolifejournals.com. By 8 days of sublethal exposure, the maximum depletion was still in the liver (22.46%), while the minimum was reported in the gill (8.36%) or gut (8.16%) zenodo.orgbiolifejournals.comhakon-art.com. Under lethal exposure in L. rohita, the order of protein depletion across tissues was liver > muscle > brain > kidney > gill > gut biolifejournals.com.
The activity levels of aminotransferases, such as Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT), have also been shown to increase in various tissues of fish like Gibelion catla following this compound exposure iosrjournals.org. This increase in aminotransferase activity suggests either an increased rate of transamination or enhanced synthesis of amino acids from other metabolic pathways, such as those involving glucose or fatty acids, in response to the toxic stress iosrjournals.org. These changes were more pronounced under lethal exposure conditions compared to sublethal ones iosrjournals.org.
Here is a table summarizing the percentage change in total protein levels in Labeo rohita tissues under sublethal this compound exposure:
| Tissue | 1 Day Sublethal Exposure (% Change from Control) | 4 Days Sublethal Exposure (% Change from Control) | 8 Days Sublethal Exposure (% Change from Control) | Source |
| Liver | -11.76 | -13.64 | -22.46 | zenodo.orgbiolifejournals.comhakon-art.com |
| Muscle | Not specified (lower than liver) | Not specified (lower than liver) | -17.91 | biolifejournals.comhakon-art.com |
| Brain | -5.03 | -8.04 | -8.66 | biolifejournals.comhakon-art.com |
| Kidney | Not specified (lower than liver) | Not specified (lower than liver) | -12.39 | biolifejournals.comhakon-art.com |
| Gill | Not specified (lower than liver) | Not specified (lower than liver) | -8.36 | biolifejournals.comhakon-art.com |
| Gut | -7.62 | Not specified (lower than liver) | -8.16 | zenodo.orgbiolifejournals.comhakon-art.com |
Note: Negative values indicate a decrease in protein content.
This compound exposure also impacts the carbohydrate and lipid metabolism in fish. A significant decrease in glycogen (B147801) content has been observed in the tissues of fish exposed to this compound researchgate.nethakon-art.comias.ac.in. Studies on Labeo rohita exposed to sublethal concentrations for varying durations (1, 4, and 8 days) reported significant alterations in glycogen levels researchgate.netresearchgate.net.
The depletion of glycogen content in various tissues of L. rohita under sublethal this compound exposure was noted hakon-art.com. After 1 day, the maximum glycogen reduction (23.48%) was in the muscle, with the minimum (2.25%) in the gut hakon-art.com. After 8 days, the order of glycogen depletion was kidney, liver, muscle, gill, gut, and brain hakon-art.com. This decrease in glycogen is potentially due to the increased utilization of carbohydrates to meet the energy demands imposed by the toxic stress, possibly exacerbated by toxicant-induced hypoxia hakon-art.com.
Lipid content in fish exposed to this compound has shown variable trends, including significant declines in total lipids researchgate.net. Biochemical analysis in one study revealed significantly lower lipid concentrations in the muscle and liver of exposed fish compared to control groups researchgate.net.
Here is a table summarizing the percentage change in glycogen levels in Labeo rohita tissues under sublethal this compound exposure (8 days):
| Tissue | 8 Days Sublethal Exposure (% Change from Control) | Source |
| Kidney | -57.92 | hakon-art.com |
| Liver | -49.11 | hakon-art.com |
| Muscle | -48.75 | hakon-art.com |
| Gill | -34.88 | hakon-art.com |
| Gut | -32.00 | hakon-art.com |
| Brain | -28.81 | hakon-art.com |
Note: Negative values indicate a decrease in glycogen content.
In addition to glycogen, a significant decline in total carbohydrates has been reported in fish exposed to this compound researchgate.net.
As mentioned in the context of protein metabolism, exposure to sublethal concentrations of this compound leads to an increase in the levels of free amino acids in fish tissues pensoft.netnih.gov. This rise in free amino acids corresponds with the decrease in total protein content pensoft.net. The increase in free amino acids is indicative of enhanced protein breakdown, likely as an adaptive response to provide energy or precursors for biosynthesis under toxic stress pensoft.net.
Oxygen consumption rate is a key physiological parameter reflecting an organism's metabolic activity and energy expenditure ijsr.netijsr.net. This compound exposure has been shown to have a considerable effect on oxygen consumption in fish ijsr.net.
In Catla catla exposed to sublethal concentrations of this compound 50% EC, the rate of oxygen consumption initially increased during the first 1 to 6 hours of exposure ijsr.net. However, this initial increase was followed by a gradual decrease in oxygen consumption during subsequent periods of the study ijsr.net. Under lethal concentrations, a significant increase in oxygen consumption was also observed in the initial stages (1 to 6 hours) in Catla catla ijsr.netymerdigital.com.
Carbohydrate and Free Amino Acid Levels
Histopathological Changes in Fish Tissues
Exposure to this compound can induce histopathological changes in fish tissues. Studies on common carp (Cyprinus carpio) fingerlings exposed to this compound 50 EC have shown alterations in the morphology of blood, gills, and kidneys. nih.gov Hepatic tissue damage, suggested by histopathological changes in the liver of insecticide-treated fish, has also been observed. nih.gov Pesticide exposure in fish, in general, can lead to histological pathological changes such as congestion of afferent arterioles, distortion of cartilaginous support, shedding of intestinal villi epithelium, and degeneration of hepatic and pancreatic cells, accompanied by lymphatic cell invasion. mdpi.com
Toxicity to Aquatic Invertebrates (e.g., Daphnia)
This compound is considered highly toxic to aquatic invertebrates. pic.int Acute toxicity tests with Daphnia magna have reported a 48-hour EC50 of 0.0017 mg/L for technical this compound. rayfull.com Another source indicates an acute toxicity figure for daphnia (LC50) of 20.56 µg/l for this compound. pic.int
Here is a table summarizing acute toxicity data for Daphnia magna:
| Organism | Endpoint | Concentration | Duration | Source |
| Daphnia magna | EC50 | 0.0017 mg/L | 48 hours | rayfull.com |
| Daphnia (genus) | LC50 | 20.56 µg/l (0.02056 mg/L) | Not specified | pic.int |
Bioconcentration and Bioaccumulation in Aquatic Food Chains
Experimental bioconcentration factor (BCF) values for this compound in fish species like carp (3.7-29 and 7.1-34), topmouth gudgeon (36), and willow shiners (713) suggest that this compound will bioconcentrate in aquatic organisms. rayfull.com According to a recommended classification scheme, these BCF values suggest high bioconcentration in aquatic organisms. nih.gov Bioaccumulation in aquatic species and biomagnification along food chains are processes by which pesticide levels can increase, potentially impacting human health through the consumption of contaminated fish. nih.gov Bioconcentration is the process of pesticide uptake directly from water through gills or epithelial tissues, while bioaccumulation includes uptake through food consumption. nih.gov
Terrestrial Ecotoxicology
The use of this compound can also have impacts on non-target organisms in terrestrial environments.
Toxicity to Non-Target Arthropods, including Pollinators
Technical this compound and its EC formulation have been found to be toxic to bees. rayfull.compic.int Severe losses of bees may be anticipated if formulated this compound (EC formulation) is applied when bees are present during treatment or within a day afterward. rayfull.compic.int The acute 48-hour LD50 for honeybees is reported as 0.306 µ g/bee . rayfull.com Pesticides, particularly insecticides, are recognized as a major driver of the decline in insect numbers and diversity globally, including non-target insects like bees. europa.eu
Here is a table presenting toxicity data for honeybees:
| Organism | Endpoint | Concentration | Duration | Source |
| Honeybees | LD50 | 0.306 µ g/bee | 48 hours | rayfull.com |
Effects on Soil Organisms (e.g., Earthworms)
While some organophosphate insecticides are generally not considered very toxic to earthworms, studies on the effects of pesticides on soil organisms, including earthworms, are important due to their role in soil fertility and as a food source for other organisms. soeagra.comresearchgate.netd-nb.info Earthworms are considered important bioindicators of chemical toxicity in the soil ecosystem. researchgate.net Pesticides can impact earthworms at various levels, including disrupting enzymatic activities, increasing mortality, decreasing fecundity and growth, and changing behavior. d-nb.info
Avian Toxicity Assessments
This compound is considered to have moderate toxicity to birds. rayfull.com The acute oral LD50 for Phasianidae (pheasants) is reported as 300 mg/kg. rayfull.com For species of quail, the oral LD50 is greater than 70 mg/kg. pic.int Studies have been conducted to assess the delayed neurotoxic potential of this compound in adult chickens, concluding that it does not induce a delayed neurotoxic reaction similar to that seen with TOCP. inchem.org
Here is a table summarizing avian toxicity data:
| Organism | Endpoint | Value | Source |
| Phasianidae | Acute Oral LD50 | 300 mg/kg | rayfull.com |
| Quail | Oral LD50 | > 70 mg/kg | pic.int |
Insecticide Resistance and Management Strategies
Prevalence and Geographic Distribution of Phenthoate Resistance
Resistance to this compound has been reported in various arthropod pests across different geographic locations. For instance, resistance to this compound has been observed in populations of Anopheles arabiensis from Sudan lshtm.ac.uknih.govpesticideresistance.org. Similarly, Anopheles stephensi populations from Iraq, Iran, and Pakistan have shown resistance to both malathion (B1675926) and this compound lshtm.ac.ukcore.ac.uk. The diamondback moth (Plutella xylostella) has also developed resistance to this compound in laboratory selection studies ajol.infoscilit.comndl.go.jp. Resistance in Tetranychus urticae (twospotted spider mite) has also been reported pesticideresistance.org.
Mechanisms of Insecticide Resistance to this compound
Arthropod pests employ various mechanisms to protect themselves from insecticides, including target-site resistance, metabolic resistance, cuticular penetration resistance, and behavioral resistance. Metabolic resistance and target-site resistance are considered the major mechanisms ajol.info.
Metabolic resistance involves the enhanced detoxification or sequestration of insecticides by the arthropod's enzyme systems, rendering the insecticide ineffective ajol.info. Three primary enzyme systems are implicated in metabolic resistance: cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases ajol.info.
Carboxylesterases have been found to play a significant role in this compound resistance in mosquitoes. In Anopheles arabiensis from Sudan, malathion and this compound resistance is inherited as a single gene and appears to involve a qualitative change in a carboxylesterase enzyme lshtm.ac.uknih.govcore.ac.uk. Synergist studies in Anopheles stephensi from Iraq, Iran, and Pakistan also indicate a carboxylesterase-mediated resistance mechanism to malathion and this compound lshtm.ac.ukcore.ac.uk. In the Pakistani strain of An. stephensi, enzyme assays suggested a qualitative rather than a quantitative change in a carboxylesterase enzyme lshtm.ac.ukcore.ac.uk. Cross-resistance between malathion and this compound, mediated by carboxylesterases acting on the insecticide's carboxylester bond, has been reported in Culex tarsalis and An. stephensi lshtm.ac.uk.
Glutathione S-transferases (GSTs) are another group of enzymes involved in insecticide detoxification, including organophosphates mdpi.comnih.govresearchgate.net. While the search results indicate GSTs' general role in organophosphate resistance mdpi.comnih.govresearchgate.net, specific detailed research findings directly linking elevated GST activity to this compound resistance in particular pest species were not extensively detailed in the provided snippets, although GST activity has been associated with resistance to various insecticides in Tuta absoluta researchgate.net.
Cytochrome P450 monooxygenases are also crucial in metabolic resistance by detoxifying xenobiotics, including insecticides plos.orgmdpi.comnih.gov. Increased P450 activity is a common mechanism of insect resistance to various insecticide classes, including organophosphates mdpi.comnih.gov. While P450s are generally involved in organophosphate metabolism and resistance mdpi.comnih.gov, specific detailed research findings directly linking elevated P450 activity to this compound resistance in particular pest species were not explicitly detailed in the provided snippets, although increased cytochrome P450 monooxygenase levels have been observed in relatively resistant populations of Tuta absoluta to various insecticides researchgate.net.
Target-site insensitivity occurs when the specific site where an insecticide binds in the pest is modified, reducing or eliminating the insecticide's effectiveness ajol.infomdpi.com. This compound, being an organophosphate, primarily targets acetylcholinesterase (AChE) nih.govherts.ac.ukirac-online.org. Resistance due to altered acetylcholinesterase is a known mechanism for resistance to organophosphates and carbamates dntb.gov.ua.
Insensitivity of acetylcholinesterase has been reported as a mechanism of resistance to this compound in the diamondback moth (Plutella xylostella) dntb.gov.uajst.go.jp. This altered AChE does not allow the insecticide to bind effectively, thus conferring resistance ajol.infomdpi.com.
Metabolic Resistance Mechanisms
Development and Dynamics of Resistance in Pest Populations
The development and dynamics of resistance in pest populations are influenced by factors such as selection pressure, the frequency of resistance alleles, and the fitness costs associated with resistance researchgate.net.
Laboratory selection studies are instrumental in understanding the potential for resistance development and the underlying mechanisms. Selection for resistance to this compound has been conducted in laboratory populations of the diamondback moth (Plutella xylostella) ajol.infoscilit.comndl.go.jp. In one study, laboratory selection for resistance to this compound in a field-collected Plutella xylostella population resulted in a magnitude of 140-fold resistance ajol.info. Another study used this compound-selected strains of diamondback moth that were further selected for higher resistance ndl.go.jp.
Interactive Table 1: Laboratory Selection for Insecticide Resistance in Plutella xylostella
| Insecticide | Resistance Magnitude (Fold) | Reference |
| This compound | 140 | ajol.info |
| Esfenvalerate | 222 | ajol.info |
| Cartap | 15 | ajol.info |
| Acetamiprid (B1664982) | 9.5 | ajol.info |
Note: Data extracted from a laboratory selection study on a field-collected DBM population.
Analyzing field-evolved resistance provides crucial insights into the practical impact of insecticide use on pest populations. Field populations of Anopheles arabiensis from Sudan have shown resistance to malathion and this compound nih.govpesticideresistance.org. Similarly, field populations of Anopheles stephensi from Iraq, Iran, and Pakistan have been reported to be resistant to malathion and this compound lshtm.ac.ukcore.ac.uk. While the search results confirm the existence of field-evolved resistance to this compound in certain mosquito species, detailed analyses of the dynamics of resistance evolution in field populations specifically for this compound were not extensively available in the provided snippets. However, general principles of field-evolved resistance analysis involve monitoring resistance levels over time and correlating them with insecticide usage patterns pesticideresistance.org.
Factors Influencing Resistance Development
The development of insecticide resistance in arthropod pests is a complex, multidimensional phenomenon influenced by biochemical, physiological, genetic, and ecological factors. These factors can vary depending on the insect species, its population size, and geographical location. core.ac.uk Resistant strains emerge from the survival and reproduction of individuals possessing genetic factors that confer tolerance to an insecticide. core.ac.uk The selective pressure exerted by insecticide application increases the frequency of these resistant phenotypes within the exposed population. core.ac.uk Intensive use of an insecticide in situations conducive to rapid pest population growth is a primary driver of resistance development. core.ac.uk
Key factors influencing resistance development include:
Genetic Factors: These encompass the frequency, number, and dominance of resistance alleles, their penetrance and expressivity, interactions with other genes, prior selection history with other chemicals, and the integration of resistance genes with fitness traits. nih.gov
Biological and Ecological Factors: This category includes the pest's reproductive rate (biotic and generation turnover, offspring per generation), mating behavior (monogamy or polygamy), mode of reproduction (parthenogenesis), dispersal capabilities (mobility, isolation), and other behavioral aspects. nih.gov
Operational Practices: The way insecticides are used significantly impacts resistance development. Factors such as the intensity and frequency of application, the use of sub-lethal doses, and the lack of rotation with insecticides having different modes of action contribute to the selection pressure favoring resistant individuals. core.ac.ukajol.info
Resistance development typically progresses through three phases: initially, resistant insects are rare and control is effective; continuous use of the same or related insecticides increases the frequency of resistant individuals, leading to occasional control failures; finally, with continued pressure, resistant individuals dominate the population, rendering the insecticide ineffective. core.ac.uk
Cross-Resistance Profiles with Other Insecticides
Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, even if the pest population has not been directly exposed to the latter. who.int This can happen between insecticides of the same chemical class or, in some cases, between insecticides of different chemistries if they share common resistance mechanisms. ajol.info
Research has demonstrated cross-resistance involving this compound in certain pest species. For instance, in the diamondback moth (Plutella xylostella), resistance to acetamiprid, a neonicotinoid, has shown cross-resistance to this compound, an organophosphate. ajol.inforesearchgate.net Similarly, this compound-resistant diamondback moths have exhibited cross-resistance to acetamiprid and cartap. ajol.info This suggests the involvement of metabolic resistance mechanisms, as these insecticides belong to different chemical classes. researchgate.net
In Anopheles stephensi mosquitoes, a strain resistant to malathion, another organophosphate, showed cross-resistance to this compound, but not to other carboxylesters like bendiocarb, fenitrothion, permethrin, and carbaryl. nih.gov This malathion-specific resistance and the observed cross-resistance to this compound were correlated with higher levels of malathion carboxylesterase (MCE) activity, suggesting a specific esterase-mediated resistance mechanism. nih.govliverpool.ac.uk
These findings highlight the importance of considering potential cross-resistance when selecting insecticides for rotation or mixture in resistance management strategies.
Strategies for Resistance Management
Effective insecticide resistance management (IRM) aims to prevent or delay the evolution of resistance and, if resistance has already occurred, to help regain susceptibility in pest populations. irac-online.org Proactive prevention is generally easier than reactive management. irac-online.org
Monitoring and Detection Methodologies
Monitoring and detection are crucial components of IRM, providing early warnings of resistance problems and helping to evaluate the effectiveness of management strategies. cicr.org.in Resistance detection methods are based on various assays:
Conventional Bioassays: These are commonly used methods for detecting, monitoring, and documenting resistance. cicr.org.in Examples include diagnostic dose assays and log-dose probit (LDP) assays, which determine the lethal dose of insecticides against pest populations. cicr.org.incabidigitallibrary.org
Biochemical Assays: These assays characterize resistant strains by identifying unique or over-expressed defense mechanisms, such as elevated enzyme levels involved in detoxification. cicr.org.in Biochemical assays can detect and monitor insecticide resistance by assessing the activity of enzymes like esterases, monooxygenases, and glutathione S-transferases, which are often implicated in metabolic resistance. nih.govajol.infowho.int For example, specific assays for malathion carboxylesterase (MCE) can detect esterase-mediated resistance. nih.gov
Molecular Assays: These methods are designed to detect specific mutations in resistance alleles or DNA fragments linked to resistance. cicr.org.in
Immunological Assays: Immunoassays, such as ELISA or dip-stick formats, utilize antibodies raised against biochemical molecules associated with insecticide resistance to detect the frequency of resistant insects in field populations. cicr.org.in
Monitoring helps track changes in resistant phenotype frequencies in field populations and determines the relative efficacy of insecticides for a given population. cicr.org.in This information is vital for avoiding ineffective insecticides and recommending alternatives that are less resisted. cicr.org.in
Integration into Integrated Pest Management (IPM) Programs
Integrating insecticide resistance management tactics into broader Integrated Pest Management (IPM) programs is considered the best strategy to avoid insecticide resistance. ppqs.gov.in IPM is a holistic approach that combines various strategies to control pests while minimizing environmental and economic impacts. cropnuts.comfao.org It emphasizes prevention, monitoring, and the use of multiple tactics. cropnuts.com
Key aspects of integrating this compound into IPM programs for resistance management include:
Monitoring Pest Populations: Regularly monitoring insect populations helps determine if and when control measures are necessary and allows for the consideration of natural enemies in decision-making. ppqs.gov.in Continued monitoring after treatment assesses the effectiveness of control. ppqs.gov.in
Strategic Use of Insecticides: IPM advocates for the judicious and need-based application of chemical pesticides, often guided by economic threshold levels (ETL), which dictate intervention only when pest populations reach levels likely to cause economic damage. ppqs.gov.incutm.ac.in This prevents unnecessary applications that contribute to selection pressure.
Rotation and Alternation: Rotating or alternating insecticides with different modes of action is a key IRM strategy within IPM. ajol.infoirac-online.org This reduces the continuous selection pressure from a single type of insecticide. When using this compound, it should be rotated with insecticides from different IRAC MoA groups to which the pest population does not exhibit cross-resistance. irac-online.org
Integration of Multiple Control Methods: IPM combines chemical control with biological, cultural, mechanical, and physical methods. cropnuts.comfao.org This diversified approach reduces reliance on chemical insecticides and helps manage resistance. Utilizing natural predators, implementing cultural practices like crop rotation, and employing physical barriers can all contribute to lowering pest pressure. nih.govcropnuts.com
Understanding Resistance Mechanisms: Incorporating knowledge of the specific resistance mechanisms present in local pest populations (e.g., metabolic resistance mediated by esterases) can inform the selection of alternative insecticides and management tactics. ajol.info
Analytical Methodologies for Phenthoate and Its Metabolites
Chromatographic Techniques
Chromatographic techniques are widely used for separating and quantifying phenthoate and its metabolites due to their ability to resolve complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound. GC-MS allows for the separation of volatile and semi-volatile compounds, followed by their detection and identification based on their mass fragmentation patterns eurl-pesticides.eu. For this compound analysis by GC-MS, typical parameters might include specific column temperature programs and detector settings acs.org. GC-MS/MS, utilizing a triple quadrupole mass spectrometer, offers enhanced sensitivity and selectivity for multi-residue pesticide analysis, including this compound, by minimizing signal interference from complex sample matrices thermofisher.comtandfonline.com. This technique involves monitoring specific multiple reaction monitoring (MRM) transitions for this compound eurl-pesticides.eutandfonline.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable technique for this compound analysis, particularly for compounds that may not be suitable for GC due to thermal lability or low volatility acs.org. Reversed-phase HPLC methods with UV detection have been described for the quantitative determination of this compound nih.govresearchgate.net. These methods often utilize mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid like phosphoric acid or formic acid for MS compatibility sielc.comdoi.org. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is frequently used for multi-residue pesticide analysis, providing high sensitivity and selectivity through MRM transitions nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomeric Separation
This compound is a chiral compound, meaning it exists as a pair of enantiomers that can have different toxicities and environmental behaviors doi.orgnih.govresearchgate.net. Enantioselective analysis is therefore important. LC-MS/MS has been successfully applied for the enantioselective determination of this compound enantiomers doi.orgnih.govresearchgate.net. This is typically achieved using chiral stationary phases in the HPLC separation step doi.orgnih.gov. A reversed-phase HPLC-MS/MS method using a chiral OJ-RH column with a mobile phase of methanol-water has been reported for the rapid chiral separation of this compound enantiomers in plant-origin matrices doi.orgnih.govresearchgate.net. The method demonstrated good linearity, sensitivity, and satisfactory recoveries doi.orgnih.gov. Studies have shown that (-)-phenthoate can degrade faster than (+)-phenthoate in certain matrices, leading to a relative accumulation of the (+)-enantiomer doi.orgnih.gov.
Table 1: LC-MS/MS Parameters for Enantioselective this compound Analysis
| Parameter | Value | Source |
| Column | Chiral OJ-RH | doi.orgnih.gov |
| Mobile Phase | Methanol-Water (85:15 v/v) | doi.orgnih.gov |
| Flow Rate | 1 mL/min | doi.orgnih.gov |
| Column Temperature | 30°C | doi.orgnih.gov |
| Separation Time | Within 9 min | doi.orgnih.gov |
| Ionization Source | Electrospray Ionization | doi.org |
| MS Mode | Multiple Reaction Monitoring (MRM) | doi.org |
| Limit of Quantification (LOQ) | 5 μg/kg | doi.orgnih.gov |
| Limit of Detection (LOD) | <0.25 μg/kg | doi.orgnih.gov |
| Mean Recoveries | 76.2-91.0% | doi.orgnih.gov |
| Intra-day RSDs | 2.0-7.9% | doi.orgnih.gov |
| Inter-day RSDs | 2.4-8.4% | doi.orgnih.gov |
Sample Preparation and Extraction Methods
Effective sample preparation is essential to clean up the sample matrix and concentrate the analytes before chromatographic analysis.
Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that combines sample disruption and extraction in a single step pjoes.commdpi.com. It involves blending a solid or semi-solid sample matrix with a solid support material, such as Florisil or bonded silica (B1680970) nih.govresearchgate.netpjoes.comindiaenvironmentportal.org.in. This process disperses the sample over the surface of the support, creating a mixed phase from which analytes can be eluted using appropriate solvents pjoes.comindiaenvironmentportal.org.in. MSPD has been used for the extraction of this compound from soil samples, followed by analysis using HPLC nih.govresearchgate.net. Optimization of MSPD parameters such as the amount of solid-phase material, water content, and elution solvent composition is crucial for achieving satisfactory recoveries nih.govresearchgate.net. MSPD offers advantages such as reduced solvent consumption and simplified procedures compared to traditional methods pjoes.commdpi.com.
Table 2: MSPD Parameters and Performance for this compound in Soil
| Parameter | Detail | Source |
| Sample Matrix | Soil | nih.govresearchgate.net |
| Solid Support | Florisil | nih.govresearchgate.net |
| Eluting Solvent | Hexane:Ethyl Acetate (7:1, v/v) | researchgate.net |
| Sample Amount | 4 g | researchgate.net |
| Florisil Amount | 6 g | researchgate.net |
| Water Addition | 3 mL | researchgate.net |
| Recovery Range (0.1-10 µg/g) | 75-94% | nih.govresearchgate.net |
| RSD Range | 1.5-6.5% | nih.govresearchgate.net |
QuEChERS-based Approaches
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis, particularly in food matrices like fruits and vegetables nih.goveurl-pesticides.euthermofisher.comlabrulez.com. The standard QuEChERS method involves extraction with acetonitrile, followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation nih.goveurl-pesticides.euthermofisher.com. A clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA) and graphitized carbon black (GCB) is often included to remove matrix interferences nih.goveurl-pesticides.euthermofisher.commdpi.com. QuEChERS-based methods have been successfully applied for the extraction of this compound from various matrices, including plant-origin products and cottonseed hull, prior to analysis by GC-MS/MS or LC-MS/MS nih.govnih.goveurl-pesticides.eumdpi.com. Modified QuEChERS methods may involve variations in extraction solvents, salt mixtures, and clean-up sorbents to optimize performance for specific matrices and analytes nih.govmdpi.com. Recoveries within acceptable ranges (typically 70-120%) and satisfactory precision (RSDs below 20%) are generally achieved for this compound using QuEChERS-based approaches nih.govnih.govthermofisher.commdpi.com.
Table 3: QuEChERS Parameters and Performance for this compound
| Parameter | Detail | Source |
| Extraction Solvent | Acetonitrile (often with 1% acetic acid) | nih.goveurl-pesticides.eumdpi.com |
| Salting-out Salts | MgSO₄, NaCl (and sometimes sodium citrate) | nih.goveurl-pesticides.eumdpi.com |
| Clean-up Sorbents | PSA, GCB, C18 (depending on matrix and modified method) | nih.goveurl-pesticides.eumdpi.com |
| Matrices | Fruits, Vegetables, Grains, Cottonseed Hull, Rice | nih.govnih.goveurl-pesticides.eumdpi.com |
| Typical Recovery Range | 70-120% | nih.govnih.govthermofisher.commdpi.com |
| Typical RSD Range | <20% | nih.govnih.govthermofisher.commdpi.com |
| LOD (example, plant) | <0.25 µg/kg | doi.orgnih.gov |
| LOQ (example, plant) | 5 µg/kg | doi.orgnih.gov |
| LOQ (example, rice) | 5 µg/kg | nih.gov |
| LOQ (example, cottonseed hull) | 2 µg/kg | mdpi.com |
Development of Novel Detection Systems
The development of novel detection systems for this compound focuses on achieving higher sensitivity, faster analysis times, and portability for on-site monitoring.
Smartphone-Assisted Paper-Based Sensors
Smartphone-assisted paper-based sensors represent a user-friendly, cost-effective, and portable approach for the detection of this compound in various samples, including water and food. researchgate.netnih.govrsc.org One such system utilizes citrate-capped bimetallic Cu@Ag core-shell nanoparticles impregnated onto a paper substrate. researchgate.netnih.govrsc.org The detection mechanism is based on the high affinity of this compound to interact with the silver nanoparticles on the surface of the copper nanoparticles. researchgate.netnih.govrsc.org This interaction leads to the aggregation of the nanoparticles, resulting in a visible color change on the paper device, typically from yellow to purple. researchgate.net The color change can then be analyzed using a smartphone, providing a rapid readout of this compound concentration. researchgate.netnih.govrsc.org This technology offers advantages in terms of ease of use and applicability at the sample source compared to more sophisticated laboratory instruments. nih.govrsc.org
Nanoparticle-Enhanced Detection Technologies
Nanoparticles play a significant role in enhancing the detection performance of analytical methods for pesticides like this compound, improving sensitivity and selectivity. mdpi.commdpi.com Bimetallic Cu@Ag core-shell nanoparticles, as discussed in the context of paper-based sensors, exemplify this enhancement by providing a platform for selective interaction with this compound, leading to a detectable signal. researchgate.netnih.govrsc.org The use of nanomaterials, including noble metal nanoparticles, metallic oxide nanoparticles, and silica nanoparticles, in electrochemical paper-based analytical devices (ePADs) has been shown to improve analytical performance parameters such as sensitivity, selectivity, reproducibility, and stability. mdpi.com Nanomaterials can act as efficient electrochemical transducers and electroactive label carriers, increasing signal production and decreasing background noise, thereby enhancing the signal-to-noise ratio. mdpi.com While the specific application of various nanoparticles for this compound detection beyond Cu@Ag is an active area of research, the principles of nanoparticle-enhanced detection, such as those involving gold nanoparticles for visual detection of other organophosphorus pesticides like chlorpyrifos (B1668852) and malathion (B1675926), demonstrate the potential for similar advancements in this compound analysis. researchgate.net
Method Validation and Performance Characteristics
Rigorous method validation is essential to ensure the reliability and accuracy of analytical methods for this compound determination. This involves evaluating various performance characteristics.
Linearity, Sensitivity, and Limits of Detection/Quantification
Linearity establishes the proportional relationship between the analyte concentration and the analytical response over a defined range. For this compound analysis, methods have demonstrated good linearity across various concentration ranges. For instance, a spectrophotometric method showed linearity in the range of 5 to 40 µg in a 25 mL volume. jru-b.com In enantioselective determination using HPLC-MS/MS, high linearity with correlation coefficients ranging from 0.9986 to 0.9999 was observed for this compound enantiomers in the range of 1–500 μg/L. doi.org
Sensitivity refers to the ability of a method to detect small amounts of the analyte. Limits of Detection (LOD) and Limits of Quantification (LOQ) are key indicators of sensitivity. LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. jru-b.comiaea.org Reported LOD values for this compound vary depending on the matrix and the analytical technique used. For the smartphone-assisted paper-based sensor with Cu@Ag nanoparticles, an LOD of 15 μg L⁻¹ was reported. researchgate.netnih.govrsc.org In enantioselective HPLC-MS/MS analysis of plant-origin matrices, LODs for each this compound enantiomer ranged from 0.11 to 0.25 μg/kg, with LOQs of 5 μg/kg. doi.orgnih.gov A spectrophotometric method reported a Sandell's sensitivity of 0.99X10⁻⁵ µg cm⁻². jru-b.com For multi-residue methods using LC-MS/MS and GC-MS/MS, LOD values can range from 0.03 to 0.5 μg/kg and 0.9 to 2.0 μg/kg, respectively, with corresponding LOQ values of 0.6 to 1.5 μg/kg and 3.0 to 5.7 μg/kg. tandfonline.com
Recovery and Reproducibility Assessments
Recovery studies evaluate the accuracy of a method by determining the percentage of the analyte that is recovered from a spiked sample matrix. Reproducibility (or precision) assesses the consistency of results when the same sample is analyzed multiple times, typically expressed as relative standard deviation (RSD).
For this compound analysis, recovery rates have been assessed in various matrices. A spectrophotometric method reported a recovery range of 85-98%. jru-b.com In the enantioselective HPLC-MS/MS method for plant-origin matrices, mean recoveries for this compound enantiomers ranged from 76.2 to 91.0% at different spiked concentrations (5, 100, and 1,000 μg/kg). doi.orgnih.gov Intra-day RSDs for this method ranged from 2.0 to 7.9%, and inter-day RSDs ranged from 2.4 to 8.4%, indicating good reproducibility. doi.orgnih.gov Matrix solid-phase dispersion (MSPD) followed by HPLC for this compound determination in soil samples showed recoveries ranging from 75 to 94% with RSDs of 1.5-6.5% at fortification levels of 0.1, 1, and 10 µg/g. researchgate.netnih.gov Multi-residue methods using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS have shown recovery rates of 70-120% for common residues, including this compound. eurl-pesticides.eu
Table 1: Summary of Selected Method Validation Parameters for this compound Analysis
| Method | Matrix | Linearity Range | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Mean Recovery (%) | RSD (%) |
| Spectrophotometry jru-b.com | Vegetables, Fruits, Water, Soil | 5 - 40 µg (in 25 mL) | N/A | N/A | 85 - 98 | 0.89 |
| Smartphone-Assisted Paper Sensor (Cu@Ag NPs) researchgate.netnih.govrsc.org | Water, Food | 50 - 1500 µg/L | 15 µg/L | N/A | 92.6 - 97.4 | N/A |
| Enantioselective HPLC-MS/MS doi.orgnih.gov | Plant-origin matrices | 1 - 500 µg/L | 0.11 - 0.25 | 5 | 76.2 - 91.0 | 2.0 - 8.4 |
| MSPD + HPLC-UV researchgate.netnih.gov | Soil | N/A | N/A | N/A | 75 - 94 | 1.5 - 6.5 |
| QuEChERS + GC-QqQ/MS/MS & LC-QqQ/MS/MS eurl-pesticides.eu | Fruits, Vegetables | N/A | 0.03 - 2.0 | 0.6 - 5.7 | 70 - 120 | < 20 |
Application in Environmental and Biological Monitoring
Analytical methods for this compound are widely applied in monitoring its presence and fate in the environment and biological systems.
In environmental monitoring, this compound residues have been detected in various matrices, including water, soil, vegetables, and fruits. jru-b.comnih.gov Spectrophotometric methods have been successfully applied for the determination of this compound in water, soil, vegetable, and fruit samples. jru-b.com The persistence and potential for accumulation of pesticides like this compound in the environment highlight the importance of continuous monitoring. jru-b.com Studies have also investigated the degradation of this compound in soil, noting its half-life and the formation of metabolites. pic.int Enantioselective analysis is particularly relevant in environmental monitoring as different enantiomers of chiral pesticides like this compound can exhibit different degradation rates and environmental behavior. doi.orgresearchgate.netnih.gov
In biological monitoring, analytical methods are used to assess exposure to this compound by detecting the parent compound or its metabolites in biological samples. While the parent this compound is rapidly metabolized, its metabolites are often excreted in urine. inchem.orgtandfonline.com Studies have aimed to identify this compound metabolites in biological fluids like urine. koreascience.kr The main metabolites in mammals are reported to include this compound oxon, demethyl this compound oxon acid, demethyl this compound acid, O,O-dimethyl phosphorothioic acid, and phosphorothioic acid. tandfonline.com However, detecting the active this compound oxon in biological samples can be challenging due to its rapid binding and breakdown. tandfonline.com Biomonitoring studies, including those analyzing hair samples for organophosphate metabolites, can provide insights into past exposure. semanticscholar.org this compound has been identified as one of the organophosphates reported by farmers in agricultural settings, underscoring the need for biological monitoring to assess exposure levels. mdpi.com
Table 2: this compound Metabolites Identified in Various Matrices
| Metabolite | Matrix Reported In | Source(s) |
| This compound oxon | Plants, Mammals | pic.intinchem.orgtandfonline.comacs.org |
| Mandelic acid | Plants | pic.intinchem.org |
| Bis-alpha-carbethoxy-benzyl disulphide | Plants | pic.intinchem.org |
| This compound acid | Plants, Mammals | nih.govpic.intinchem.orgtandfonline.comacs.org |
| Desmethyl this compound | Plants | pic.intinchem.org |
| O,O-dimethyl phosphorodithioic acid | Plants | pic.intinchem.org |
| O,O-dimethyl phosphorothioic acid | Plants, Mammals | pic.intinchem.orgtandfonline.com |
| Dimethyl phosphoric acid | Plants | inchem.org |
| Phosphoric acid | Plants, Mammals | pic.intinchem.orgtandfonline.com |
| Ethyl mandelate | Water (photodegradation) | inchem.org |
| Desmethyl this compound oxon acid | Mammals | nih.govtandfonline.com |
| alpha-hydroxybenzeneacetic acid | Urine | koreascience.kr |
Reproductive and Developmental Toxicology of Phenthoate
Effects on Reproductive Parameters
Studies investigating the effects of phenthoate on reproductive parameters have been conducted in various animal models. A standardized 3-generation study in rats indicated that this compound did not interfere with reproduction. inchem.orgpic.int In this study, reproductive indices, including mating, fecundity, male and female fertility, gestation, and lactation, were calculated and compared with control values. inchem.org With the exception of slightly depressed erythrocyte cholinesterase activity observed at the highest tested concentration in all generations of both parents and weanlings, no significant effects on any measured reproduction parameter were noted. inchem.org
Another study in rats also found no reproduction hazard at dietary levels up to and including 100 mg/kg. inchem.org While some parameters were not evaluated in one reproduction study, gross pathological examinations were performed, and reproductive indices such as mating, fecundity, male and female fertility, gestation, and lactation were assessed and compared to control values. inchem.org Pups were examined for physical abnormalities and viability. inchem.org
In a dominant lethal study in male mice, pregnancy rates of females mated to males receiving a high dose were slightly lower than control values for specific weeks. inchem.org However, the numbers of implantation sites, resorption sites, and embryos from females mated with treated males were comparable to those from control matings. inchem.org The study indicated no essential differences between treatment groups and controls regarding mutation rates, suggesting that this compound was not a mutagen affecting male germinal cells under the conditions of this in vivo mutagenicity study. inchem.org
It is worth noting that while some general information on organophosphate reproductive toxicity in mammals, including effects on fertility, sperm parameters, and hormone levels, exists in the literature, specific detailed research findings directly linking these effects definitively and solely to this compound exposure at a mechanistic level are less extensively documented in the provided search results. nih.govremedypublications.combeyondpesticides.org
Teratogenic Potential
The teratogenic potential of this compound has been assessed in studies, primarily in rabbits. In a standard teratology bioassay, pregnant New Zealand albino rabbits were administered this compound orally during the critical period of organogenesis. inchem.org These studies reported no external or internal abnormalities (teratogenic events) associated with this compound treatment. inchem.org Fetal growth was unaffected, as was the survival of young for 24 hours after delivery. inchem.org Internal development, including somatic and skeletal development, was reported as normal. inchem.org No teratogenic effects were noted when this compound was administered to pregnant rabbits during organogenesis. inchem.org A positive control group treated with thalidomide, a known teratogen, showed reduced live young, increased resorption sites, and reduced fetal viability, confirming the susceptibility of the rabbit strain to chemically-induced teratogenic responses. inchem.org
Based on available data, this compound is not classified as teratogenic. inchem.orgpic.int
Multigenerational Studies
Multigenerational studies provide insight into the potential for a substance to affect reproductive capacity and offspring health across successive generations. A standardized 3-generation study in rats is a key piece of evidence regarding the multigenerational effects of this compound. inchem.orgpic.int As mentioned previously, this study found no significant effects of this compound on reproductive parameters across three generations, except for a slight depression in erythrocyte cholinesterase activity at the highest dose. inchem.org This suggests that, under the conditions of this study, this compound did not induce adverse effects on the reproductive capacity or the health of offspring over multiple generations in rats. inchem.orgpic.int
Multigenerational studies are considered important for evaluating the potential for cumulative effects or the manifestation of toxicity in later generations that might not be apparent in single-generation studies. who.int The integrated nature of mammalian reproductive processes can complicate the establishment of dose/time/response relationships for reproductive effects, and effects initiated early in development may be moderated in subsequent stages. who.int
While the provided information specifically details a 3-generation study in rats showing no significant reproductive interference by this compound, the broader context of multigenerational toxicity assessments for other pesticides highlights the complexity of such evaluations and the potential for effects to manifest across generations or be influenced by factors like adaptation or the presence of impurities. who.intnih.gov
Data Table: Summary of Key Reproductive and Developmental Findings
| Study Type | Species | Key Findings | Citation |
| 3-Generation Study | Rats | No significant effects on reproductive parameters (mating, fertility, gestation, lactation) except for cholinesterase inhibition. | inchem.orgpic.int |
| Reproduction Study | Rats | No reproduction hazard observed at tested dietary levels. | inchem.org |
| Teratology Bioassay | New Zealand Albino Rabbits | No external or internal abnormalities (teratogenic effects) observed during organogenesis. Fetal growth and survival unaffected. | inchem.org |
| Dominant Lethal Study | Male Mice | No significant differences in mutation rates; not considered a mutagen affecting male germinal cells. | inchem.org |
Genotoxicity and Carcinogenicity Assessments of Phenthoate
Mutagenicity Studies
Mutagenicity studies assess the potential of a substance to induce permanent transmissible changes in the amount or structure of the genetic material of cells or organisms. Phenthoate has been subjected to several mutagenicity tests, including bacterial assays and chromosomal aberration studies hpc-standards.comorst.edu.
Evaluations of the mutagenic potential of this compound have been conducted using standard bacterial test systems, such as the Ames assay with Salmonella typhimurium strains (TA1535, TA1538, TA98, and TA100) inchem.org. These tests were performed both in the presence and absence of a metabolic activation system (S-9 mix) derived from rat liver inchem.org. This compound was tested at concentrations up to 2 mg/plate in some studies inchem.org, and up to 5 mg/plate in others, including tests with E. coli WP-2 strains inchem.org. Under the conditions of these experimental assays, this compound did not show mutagenic activity towards these strains of microorganisms, regardless of the presence of an enzymatic metabolic system inchem.org. A similar study with Bacillus subtilis (H-17 and M-45) also demonstrated no mutagenic potential for this compound inchem.org.
| Test System | Strains Tested | Metabolic Activation (S-9) | Result | Source |
| Ames Assay (S. typhimurium) | TA1535, TA1538, TA98, TA100 | With and Without | Not mutagenic | inchem.org |
| Ames Assay (S. typhimurium) | Not specified, tested up to 5 mg/plate | With and Without | Not mutagenic | inchem.org |
| E. coli | WP-2 strains, tested up to 5 mg/plate | With and Without | Not mutagenic | inchem.org |
| B. subtilis | H-17, M-45 | Not specified | Not mutagenic | inchem.org |
Studies have investigated the ability of this compound to induce structural or numerical changes in chromosomes nih.gov. In root tip cells of Pisum sativum (pea), treatment with this compound resulted in a dose-dependent increase in chromosomal abnormalities fupress.netresearchgate.netfupress.net. Observed aberrations included single and double bridges, fragments, stickiness, laggards, and vagrants in metaphase-anaphase plates fupress.netresearchgate.netresearchgate.net. For instance, treatment with this compound at concentrations ranging from 0.1% to 0.5% led to an increase in the percentage of cells with chromosomal anomalies fupress.netresearchgate.netresearchgate.net.
A study in pregnant mice administered this compound at different dose levels (53.5, 106.9, and 171 mg/kg) on day 16 of gestation found an increased percentage of cells with chromosomal aberrations in both maternal bone marrow and embryonic liver cells nih.gov. This compound also significantly inhibited the mitotic activity in both maternal and fetal cells nih.gov. In vitro studies using hamster ovary cells showed equivocal evidence for sister chromatid exchange but were negative for mutation in mammalian somatic cells hpc-standards.com. Some in vivo micronucleus tests in mice have yielded positive results hpc-standards.com.
| Test System | Species/Cell Type | Endpoint Assessed | Result | Source |
| In vivo Chromosomal Aberration | Pisum sativum root tips | Chromosomal aberrations | Dose-dependent increase in abnormalities (bridges, fragments, etc.) | fupress.netresearchgate.netfupress.netresearchgate.net |
| In vivo Chromosomal Aberration | Pregnant mice (maternal bone marrow, embryonic liver) | Chromosomal aberrations, Mitotic index | Increased aberrations, inhibited mitotic activity | nih.gov |
| In vitro Mammalian Cells | Hamster ovary cells | Sister chromatid exchange | Equivocal evidence | hpc-standards.com |
| In vitro Mammalian Cells | Hamster ovary cells | Mutation | Negative | hpc-standards.com |
| In vivo Micronucleus Test | Mice | Micronuclei | Positive results in some tests | hpc-standards.com |
In vitro Bacterial Assays
Carcinogenic Potential in Animal Models
The carcinogenic potential of this compound has been evaluated in long-term studies in animal models hpc-standards.comorst.edu. In a study where groups of mice were fed this compound in the diet at dosage levels of 0, 500 or 1000 mg/kg for 18 months, this compound was not found to be a carcinogen in mice inchem.org.
A long-term toxicity/carcinogenicity study in Sprague-Dawley rats, where animals were fed diets containing this compound (technical grade, 93.9% purity) at levels of 0, 20, 100 or 500 ppm for 116 weeks, also assessed oncogenic potential inchem.org. Under the conditions of this test, this compound did not display any carcinogenic potential inchem.org. Histopathological examinations did not reveal statistically significant differences between control and treated groups with respect to the type, incidence, distribution, or latency time of observed tumors inchem.org.
Based on the available data from animal studies, regulatory evaluations, such as that by the U.S. Environmental Protection Agency (EPA), have classified this compound as "Not Likely to Be Carcinogenic to Humans" orst.edunyc.gov. This classification is based on the lack of evidence of carcinogenic effects in well-designed and well-conducted studies in at least two appropriate animal species orst.edu.
| Species | Strain | Duration | Route of Administration | Dosage Levels | Findings on Carcinogenicity | Source |
| Mouse | Charles River | 18 months | Diet | 0, 500, 1000 mg/kg | Not a carcinogen | inchem.org |
| Rat | Sprague-Dawley | 116 weeks | Diet | 0, 20, 100, 500 ppm | No oncogenic potential | inchem.org |
Advanced Research on Phenthoate Stereochemistry
Enantiomeric Synthesis and Separation Techniques
The synthesis of enantiomerically pure or enriched phenthoate involves chiral synthesis routes or the separation of the racemic mixture google.com. Various chromatographic techniques have been explored for the separation of this compound enantiomers. Reversed-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) has been established as a method for the separation and detection of this compound enantiomers in plant-origin matrices researchgate.netnih.gov. Rapid chiral separation of this compound enantiomers within 9 minutes has been achieved using a chiral OJ-RH column with a mobile phase of methanol (B129727)/water (85:15, v/v) researchgate.netnih.gov. Acetonitrile (B52724) and graphitized carbon black have been used for sample extraction and pretreatment in this method researchgate.netnih.gov. The selection of the appropriate mobile phase composition is critical for effective chiral separation doi.org. Studies have shown that methanol-water mobile phases provide better chiral separation ability on OJ-RH columns compared to acetonitrile-water mobile phases doi.org. Baseline separation of this compound enantiomers on an OJ-RH column was achieved within 6 minutes using methanol-water at a volume ratio of 90/10 doi.org. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose (B213188) tris-3,5-dimethylphenylcarbamate, has also been used to determine the enantiomeric ratio of this compound in soil samples after extraction using matrix solid-phase dispersion (MSPD) researchgate.netnih.gov. Capillary electrophoresis (CE) with carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector in a Tris buffer at pH 7.0 has also demonstrated the individual separation of this compound enantiomers mdpi.com.
Stereoselective Ecotoxicological Profiles of Enantiomers
Studies have indicated that this compound enantiomers can exhibit different toxicities towards non-target organisms researchgate.netdoi.org. For instance, in studies with Daphnia magna, the toxicity order of etoxazole (B1671765) isomers was inconsistent, with the (+)-(S)-enantiomer showing higher acute toxicity than the (-)-(R)-enantiomer in one case, while the reverse was observed for Danio rerio acs.org. While specific detailed ecotoxicological data for individual this compound enantiomers across a wide range of organisms is not extensively detailed in the provided search results, the general principle of stereoselective toxicity for chiral organophosphate pesticides is highlighted imrpress.com. For other chiral organophosphates like fenamiphos, the (+) enantiomer was significantly more toxic to Daphnia magna than the (-) enantiomer imrpress.com. This underscores the importance of evaluating the toxicity of individual this compound enantiomers rather than solely relying on data from the racemic mixture doi.org.
Environmental and Biological Fate of Individual Enantiomers
The environmental and biological fate of this compound enantiomers is stereoselective, meaning that the degradation and metabolism rates can differ between the two forms doi.orgresearchgate.net. In citrus, field trials have shown that (-)-phenthoate degraded faster than its antipode, leading to a relative accumulation of (+)-phenthoate researchgate.netnih.gov. In soil, high enantioselectivity in degradation has been observed, particularly in alkaline soils, where the (+)-enantiomer degraded faster than the (-)-enantiomer researchgate.netnih.gov. However, in acidic soil, little to no enantioselectivity in degradation was observed researchgate.netnih.gov. The enantiomerization of chiral pesticides like this compound in soil may be influenced by the presence of water and is pH dependent clemson.edu. This compound can be degraded in wheat germ by enzymes like glutathione (B108866) reductase, which acts on the S-P-S bond and the branch structure bonded with the sulfur atom acs.org. In mammals, this compound is rapidly absorbed and metabolized, with water-soluble degradation products being excreted smolecule.com. Metabolism involves conversion to this compound oxon, as well as demethyl this compound oxon acid, demethyl this compound acid, O,O-dimethyl phosphorothioic acid, and phosphorothioic acid metabolites tandfonline.cominchem.org. The stereoselective metabolism, particularly hydrolysis by enzymes like phosphotriesterases and mammalian paraoxonase-1, is a biological factor that influences the toxicity of chiral organophosphorus compounds imrpress.com.
Industrial Production and Applications of Enantiomerically Enriched this compound
While the market primarily features racemic this compound products, there is recognized potential and a need for the industrial production of enantiomerically enriched this compound, particularly the R-(-) enantiomer, due to its superior insecticidal activity google.com. Developing economical and efficient methods to split the racemic mixture and obtain the more active enantiomer is an area of interest google.com. The application of enantiomerically enriched this compound could lead to reduced pesticide usage, lower costs, improved insecticidal effectiveness, and potentially a more environmentally friendly profile google.com. However, specific details on the industrial-scale production and widespread commercial applications of enantiomerically enriched this compound are not extensively detailed in the provided search results. The focus remains largely on the analytical separation and the observed differences in biological activity and environmental fate of the enantiomers at a research level.
Broader Agricultural and Environmental Implications
Role in Crop Protection Strategies
Phenthoate is utilized in agricultural settings for controlling a range of insect pests and mites nih.govherts.ac.uk. It is effective against pests such as Lepidoptera, jassids, aphids, and scales bayer.com.ph. Its application is noted on various crops, including cotton, fruits, and vegetables procurementresource.com. This compound provides rapid knockdown and residual action, contributing to long-lasting pest control cultree.in. Its mode of action as a cholinesterase inhibitor helps manage resistant pest populations cultree.in. Additionally, its strong odor can act as a repellent, deterring adult moths from laying eggs and thereby enhancing crop protection cultree.in. This compound is often used in formulations combining it with other active ingredients, such as BPMC, to offer both stomach and contact action against a wide array of insect pests, particularly in crops like rice bayer.com.ph.
Residue Dynamics in Agricultural Produce
The presence and persistence of this compound residues in agricultural produce are a significant aspect of its use. Studies have investigated the dissipation characteristics of this compound in various crops. For instance, research on millet cultivation examined this compound residue levels in grain and straw after applying a 47.5% emulsifiable concentrate formulation at different time intervals before harvest researchgate.net. The residues were analyzed using LC-MS/MS researchgate.net.
The maximum this compound residues observed in millet grain and straw varied depending on the time between the last application and harvest. In one study, residues in grain ranged from 0.02 mg/kg when treated 40/30 days before harvest to 0.72 mg/kg when treated 14/7 days before harvest researchgate.net. Residues in straw followed a similar pattern, ranging from 0.02 mg/kg to 0.38 mg/kg for the same treatment intervals researchgate.net. These findings are crucial for establishing pre-harvest intervals (PHIs) to ensure that residues in harvested crops are within acceptable limits researchgate.net.
Data on this compound residue levels in millet grain and straw from a study are presented in the following table:
| Plot (Days Before Harvest) | Grain Residue (mg/kg) | Straw Residue (mg/kg) |
| Plot 1 (40/30 days) | 0.02 | 0.02 |
| Plot 2 (30/21 days) | 0.15 | 0.04 |
| Plot 3 (21/14 days) | 0.61 | 0.18 |
| Plot 4 (14/7 days) | 0.72 | 0.38 |
Historically, the assessment of this compound residues in food has led to recommendations for establishing Maximum Residue Levels (MRLs) for individual commodities rather than maintaining general MRLs for broad categories like fruits and vegetables fao.org. This approach is based on residue data from supervised trials on various crops fao.org. While data on citrus fruits were considered adequate for estimating maximum residue levels, data on other crops were not always sufficient for this purpose pic.int.
Monitoring programs in various regions have revealed instances of this compound residues exceeding established MRLs in certain crops, particularly vegetables pic.int. Concerns regarding persistent excessive pesticide residues, including this compound, have led to regulatory decisions, such as restricting its use on certain food crops while allowing it on non-food crops pic.int.
Environmental Risk Assessment Frameworks and this compound
Environmental risk assessment frameworks are employed to evaluate the potential impact of pesticides like this compound on the environment. These assessments consider various factors, including the pesticide's properties, its fate in different environmental compartments (soil, water, air), and its toxicity to non-target organisms.
This compound is characterized as an irritant to the skin and is acutely toxic to aquatic life procurementresource.com. Studies evaluating the toxicity of this compound to aquatic organisms, such as killifish (Oryzias latipes), play a role in environmental risk assessment researchgate.net. Acute toxicity tests determine mortality rates at different concentrations over a specific period, while early life stage toxicity tests assess effects on hatching success, survival, growth, and development researchgate.net.
Research has provided data on the toxicity of this compound to killifish. The median lethal concentration (LC50) at 96 hours for Medaka killifish was determined to be 0.167 mg/L researchgate.net. Early life stage toxicity tests have established a no observed effect concentration (NOEC) of 0.011 ppm and a lowest observed effect concentration (LOEC) of 0.029 ppm for this compound in killifish researchgate.net. These toxicity evaluations contribute to a more realistic assessment of pesticide risk at lower concentrations compared to acute toxicity tests alone researchgate.net.
Environmental risk assessment frameworks also consider the potential for this compound to impact terrestrial ecosystems. Studies investigating the effects of this compound on non-target organisms, such as plants, are relevant. For example, research on the effects of this compound on the root meristem of Pisum sativum L. (pea) has shown that this compound can induce cytogenetic alterations, affecting seed germination, mitotic index, and leading to chromosomal abnormalities in a dose-dependent manner fupress.net. These findings indicate potential cytotoxic attributes of this compound fupress.net.
The International Programme on Chemical Safety (IPCS), a joint venture of UNEP, ILO, and WHO, is involved in evaluating the effects of chemicals, including pesticides, on human health and the quality of the environment who.int. Such international bodies contribute to the development of risk assessment methods and the dissemination of evaluations who.int.
Q & A
Q. What are the key physicochemical properties of phenthoate relevant to environmental and toxicological studies?
this compound (C₁₂H₁₇O₄PS₂) has a molecular weight of 320.365 g/mol, a density of 1.294 g/cm³ at 25°C, and a vapor pressure of 1.5 × 10⁻⁴ mmHg. Its solubility in water is 120 mg/L at 25°C, and it degrades under light or elevated temperatures . These properties influence its environmental persistence, bioavailability, and analytical detection methods. Researchers should prioritize stability tests (e.g., photolysis experiments) and solubility studies to assess its mobility in soil-water systems .
Q. How does this compound degrade in environmental matrices, and what are its primary metabolites?
this compound undergoes hydrolysis (base-catalyzed half-life: 24 years at pH 7) and photodegradation (atmospheric half-life: ~5 hours via hydroxyl radicals). In soil, its field half-life is ~35 days, with biodegradation occurring in 30–75 days. Key metabolites include this compound oxon, which is more toxic due to enhanced acetylcholinesterase (AChE) inhibition. Researchers should employ LC-MS/MS or GC-MS to track degradation pathways and quantify metabolites in soil/water samples .
Q. What standard analytical methods are used to detect this compound residues in agricultural products?
Reversed-phase HPLC-MS/MS is widely used for residue analysis. For example, this compound residues in citrus pulp were quantified at 0.004–0.018 mg/kg using a 50 EC formulation, with detection limits <0.03 mg/kg . Sample preparation involves acetonitrile extraction and cleanup with graphitized carbon black to remove matrix interferents . Validate methods using spiked recovery tests (target: 76–97%) and cross-check with enzyme-linked immunosorbent assays (ELISAs) for field screening .
Advanced Research Questions
Q. How can enantioselective analysis improve risk assessments of this compound in food chains?
this compound exists as (+)- and (−)-enantiomers, with (+)-phenthoate showing slower degradation in citrus (field trials) and higher persistence. Use chiral OJ-RH columns with methanol/water (85:15) mobile phases for separation (retention time: <9 min). In citrus, (−)-phenthoate degrades 1.2× faster, leading to enantiomer fraction (EF) shifts. Researchers must integrate enantiomer-specific toxicity data (e.g., AChE inhibition assays) to refine dietary exposure models .
Q. What experimental designs are optimal for assessing this compound-induced genotoxicity in plant models?
Pisum sativum root tip assays reveal dose-dependent mitotic inhibition (e.g., 0.1–0.5% this compound reduces mitotic index by 30–60%) and chromosomal aberrations (bridges, fragments). Key steps:
- Expose seeds to graded concentrations (0.1–0.5%) for 72 hours at 24°C.
- Fix roots in Carnoy’s fluid, stain with acetocarmine, and score 1,000 cells per treatment for metaphase/anaphase ratios.
- Correlate mitotic inhibition with radicle length suppression (e.g., 50% reduction at 0.3% concentration) .
Q. How do this compound residues behave in crop systems, and what factors influence pre-harvest intervals (PHIs)?
In sweet peppers, initial this compound residues (2.99 mg/kg) decline to 0.12 mg/kg by day 21 (96.7% loss). PHIs depend on application rate, formulation (e.g., 50 EC), and crop type. For MRL compliance (EU: 0.1 mg/kg), use first-order kinetics:
Where (degradation rate) is derived from field trials. Monitor residues using QuEChERS extraction and HPLC-MS/MS .
Q. What novel biosensor technologies enable on-site detection of this compound in environmental samples?
Smartphone-assisted paper sensors with Cu@Ag core–shell nanoparticles detect this compound via aggregation-induced color shifts (LOD: 15 μg/L). The mechanism involves this compound binding to Ag NPs, validated by DFT calculations showing strong S-Ag interactions. Field applications require optimizing pH (6–8) and ionic strength to minimize false positives. Compare results with portable Raman spectrometers for cross-validation .
Methodological Considerations
- Data Contradictions : Discrepancies in soil half-life (35 days vs. 30–75 days) may arise from microbial community variability. Use metagenomics to profile degradative microbiota in site-specific studies .
- Toxicity Screening : Combine in vitro AChE inhibition assays (IC₅₀ values) with in vivo models (e.g., zebrafish embryos) to assess neurotoxicity thresholds .
- Statistical Frameworks : Apply PICOT (Population: crop/soil; Intervention: dose; Comparison: controls; Outcome: residue/MRI; Time: PHI) to structure field trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
